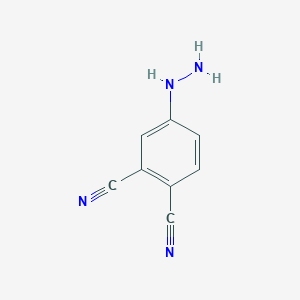
4-Hydrazinophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinophthalonitrile is an organic compound with the molecular formula C8H6N4 It is a derivative of phthalonitrile, where one of the nitrile groups is substituted with a hydrazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydrazinophthalonitrile can be synthesized through several methods. One common approach involves the reaction of 4-nitrophthalonitrile with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The nitro group is reduced to an amino group, which then reacts with hydrazine to form the hydrazinophthalonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinophthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones.
Major Products Formed
Oxidation: Azides or other oxidized derivatives.
Reduction: Amines.
Substitution: Hydrazones and other substituted derivatives.
Applications De Recherche Scientifique
4-Hydrazinophthalonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydrazinophthalonitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitrile groups can also participate in interactions with proteins and nucleic acids, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophthalonitrile: A precursor in the synthesis of 4-Hydrazinophthalonitrile.
Phthalonitrile: The parent compound, used in the synthesis of various derivatives.
4-Aminophthalonitrile: Another derivative with an amino group instead of a hydrazine group.
Uniqueness
This compound is unique due to the presence of both nitrile and hydrazine functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its role as a precursor in the synthesis of phthalocyanines make it particularly valuable in materials science and industrial applications .
Activité Biologique
4-Hydrazinophthalonitrile is a compound of interest due to its potential biological activities. As a derivative of phthalonitrile, it has been studied for various pharmacological effects, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a hydrazine functional group attached to a phthalonitrile core, which is instrumental in its biological activity.
Antimicrobial Activity
Research indicates that hydrazine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of hydrazones against various bacterial strains, suggesting that similar compounds could have comparable effects due to structural similarities. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Potential
The anticancer properties of hydrazones have been extensively documented. A review indicated that many hydrazone derivatives show cytotoxic effects against cancer cell lines. This compound's structure allows it to interact with DNA and proteins involved in cell proliferation and apoptosis, making it a candidate for further anticancer drug development .
Anti-inflammatory Effects
Hydrazones are also noted for their anti-inflammatory activities. The presence of the hydrazine moiety can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property is crucial for developing treatments for chronic inflammatory diseases .
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions and interact with biomolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of essential enzymes or pathways in target organisms or cells.
Propriétés
Formule moléculaire |
C8H6N4 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
4-hydrazinylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-4-6-1-2-8(12-11)3-7(6)5-10/h1-3,12H,11H2 |
Clé InChI |
SFFFIQJCUCAIFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















